5-(((3-Aminopropyl)thio)methyl)furan-2-carboxylic acid
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Overview
Description
5-(((3-Aminopropyl)thio)methyl)furan-2-carboxylic acid is a versatile chemical compound with a molecular formula of C9H13NO3S and a molecular weight of 215.27 g/mol . This furan-based carboxylic acid is known for its unique blend of reactivity and stability, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Aminopropyl)thio)methyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with aminopropylthiol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using bulk manufacturing processes. These processes involve the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(((3-Aminopropyl)thio)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted furan derivatives .
Scientific Research Applications
5-(((3-Aminopropyl)thio)methyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(((3-Aminopropyl)thio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial properties.
Furan derivatives: Exhibit a wide range of biological activities, including antibacterial and anticancer effects.
Uniqueness
5-(((3-Aminopropyl)thio)methyl)furan-2-carboxylic acid stands out due to its unique combination of a furan ring and an aminopropylthiol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13NO3S |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
5-(3-aminopropylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3S/c10-4-1-5-14-6-7-2-3-8(13-7)9(11)12/h2-3H,1,4-6,10H2,(H,11,12) |
InChI Key |
UMGVNKWWKOIVLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CSCCCN |
Origin of Product |
United States |
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